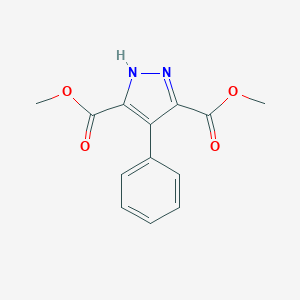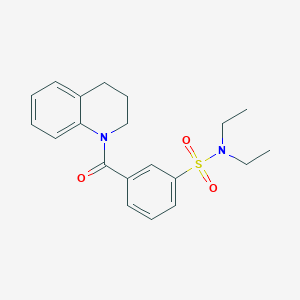
Dimethyl 4-phenyl-1H-pyrazole-3,5-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 4-phenyl-1H-pyrazole-3,5-dicarboxylate (DPPD) is a chemical compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic applications. DPPD belongs to the class of pyrazole derivatives and has been found to exhibit a range of biological activities that make it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of Dimethyl 4-phenyl-1H-pyrazole-3,5-dicarboxylate is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes involved in inflammation, tumor growth, and glucose metabolism. Dimethyl 4-phenyl-1H-pyrazole-3,5-dicarboxylate has been found to inhibit the activity of COX-2, an enzyme involved in the production of pro-inflammatory prostaglandins, and reduce the expression of iNOS, an enzyme involved in the production of nitric oxide. Dimethyl 4-phenyl-1H-pyrazole-3,5-dicarboxylate has also been found to inhibit the activity of PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
Dimethyl 4-phenyl-1H-pyrazole-3,5-dicarboxylate has been found to exhibit several biochemical and physiological effects, including the inhibition of inflammation, tumor growth, and glucose metabolism. Dimethyl 4-phenyl-1H-pyrazole-3,5-dicarboxylate has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activation of NF-κB. Dimethyl 4-phenyl-1H-pyrazole-3,5-dicarboxylate has also been found to induce apoptosis in cancer cells and inhibit the proliferation of tumor cells. In addition, Dimethyl 4-phenyl-1H-pyrazole-3,5-dicarboxylate has been found to improve glucose tolerance and insulin sensitivity in diabetic animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Dimethyl 4-phenyl-1H-pyrazole-3,5-dicarboxylate in lab experiments include its high potency and selectivity for its target enzymes and signaling pathways, as well as its low toxicity and favorable pharmacokinetic properties. However, the limitations of using Dimethyl 4-phenyl-1H-pyrazole-3,5-dicarboxylate in lab experiments include its limited solubility in aqueous solutions and the need for optimization of the reaction conditions to achieve high yields.
Zukünftige Richtungen
There are several future directions for the research on Dimethyl 4-phenyl-1H-pyrazole-3,5-dicarboxylate, including the identification of its molecular targets and the optimization of its pharmacological properties. Further studies are needed to elucidate the mechanism of action of Dimethyl 4-phenyl-1H-pyrazole-3,5-dicarboxylate and its potential therapeutic applications in various diseases, such as cancer, inflammation, and diabetes. In addition, the development of novel derivatives of Dimethyl 4-phenyl-1H-pyrazole-3,5-dicarboxylate with improved pharmacokinetic properties and higher potency is an area of active research.
Synthesemethoden
The synthesis of Dimethyl 4-phenyl-1H-pyrazole-3,5-dicarboxylate can be achieved through several methods, including the reaction of 4-phenyl-1H-pyrazole-3,5-dicarboxylic acid with dimethyl sulfate or the reaction of 4-phenyl-1H-pyrazole-3,5-dicarboxylic acid with dimethyl carbonate in the presence of a base. The yield of Dimethyl 4-phenyl-1H-pyrazole-3,5-dicarboxylate can be improved by optimizing the reaction conditions and using appropriate solvents.
Wissenschaftliche Forschungsanwendungen
Dimethyl 4-phenyl-1H-pyrazole-3,5-dicarboxylate has been extensively studied for its potential therapeutic applications, including its anti-inflammatory, anti-tumor, and anti-diabetic properties. Dimethyl 4-phenyl-1H-pyrazole-3,5-dicarboxylate has been found to inhibit the production of pro-inflammatory cytokines and reduce the activation of NF-κB, a transcription factor that plays a critical role in inflammation. Dimethyl 4-phenyl-1H-pyrazole-3,5-dicarboxylate has also been shown to induce apoptosis in cancer cells and inhibit the proliferation of tumor cells. In addition, Dimethyl 4-phenyl-1H-pyrazole-3,5-dicarboxylate has been found to improve glucose tolerance and insulin sensitivity in diabetic animal models.
Eigenschaften
Produktname |
Dimethyl 4-phenyl-1H-pyrazole-3,5-dicarboxylate |
|---|---|
Molekularformel |
C13H12N2O4 |
Molekulargewicht |
260.24 g/mol |
IUPAC-Name |
dimethyl 4-phenyl-1H-pyrazole-3,5-dicarboxylate |
InChI |
InChI=1S/C13H12N2O4/c1-18-12(16)10-9(8-6-4-3-5-7-8)11(15-14-10)13(17)19-2/h3-7H,1-2H3,(H,14,15) |
InChI-Schlüssel |
VJOYCGRKDWRDBB-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C(=NN1)C(=O)OC)C2=CC=CC=C2 |
Kanonische SMILES |
COC(=O)C1=C(C(=NN1)C(=O)OC)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-Chlorophenyl)-2-thioxo-1,3-diazaspiro[4.5]decan-4-one](/img/structure/B262358.png)





![2-{[(1-benzyl-1H-imidazol-2-yl)thio]methyl}-3-(2-chlorophenyl)quinazolin-4(3H)-one](/img/structure/B262376.png)
![6',7'-Dimethoxy-1'-(methylsulfanyl)-3',4'-dihydrospiro[cyclopentane-2,3'-isoquinoline]](/img/structure/B262377.png)
![1-[(5,5-Dimethyl-3-oxo-1-cyclohexen-1-yl)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B262379.png)
![2-({2-[(4-isopropylbenzyl)amino]-2-oxoethyl}thio)-N-2-naphthylacetamide](/img/structure/B262382.png)
![4-tert-butyl-N-{2-[(2-{4-nitroanilino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B262386.png)


